![molecular formula C10H7ClN2O2 B2763271 (5Z)-5-(2-chlorobenzylidene)imidazolidine-2,4-dione CAS No. 117993-64-3](/img/structure/B2763271.png)
(5Z)-5-(2-chlorobenzylidene)imidazolidine-2,4-dione
Description
(5Z)-5-(2-chlorobenzylidene)imidazolidine-2,4-dione, also known as CBID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CBID belongs to the class of imidazolidine-2,4-dione derivatives, which have been extensively studied for their biological activities.
Scientific Research Applications
Anticonvulsant Agents
Compounds containing imidazolidine-2,4-dione have been synthesized and evaluated for their anticonvulsant activity . These compounds were subjected to molecular docking studies for Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel . The in silico molecular docking study results showed that certain molecules among the synthesized compounds have minimum binding energy and have a good affinity toward the active pocket, thus, they may be considered as good anticonvulsant agents .
Antibacterial Properties
The antibacterial properties of these derivatives were also investigated . The results showed that compounds containing imidazolidine-2,4-dione ring have no inhibition against gram-positive and gram-negative bacteria . However, compounds containing thiazolidine-2,4-dione ring have inhibitory properties against gram-positive bacteria .
Antimicrobial Effects
The palladium(II) complex, [Pd(PPh3)2(Imt)2]Cl2 · 3.5H2O (I) (Imt = imidazolidine-2-thione), has been synthesized and characterized . The title complex was screened for antimicrobial effects, and the results showed that it exhibits moderate activities against gram-negative bacteria (E. coli, P. aeruginosa) . The complexes also exhibited significant activities against yeast (C. albicans, S. serevisaiae) .
properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCARONLQOISKW-YVMONPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331973 | |
Record name | (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668408 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione | |
CAS RN |
117993-64-3 | |
Record name | (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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